REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][CH2:9][C:10](Cl)=[O:11].[CH:13]1[C:26]2[C:17](=[N:18][C:19]([CH2:27][NH2:28])=[C:20]3[C:25]=2[CH:24]=[CH:23][CH:22]=[CH:21]3)[CH:16]=[CH:15][CH:14]=1>C(Cl)Cl>[Cl:8][CH2:9][C:10]([NH:28][CH2:27][C:19]1[N:18]=[C:17]2[C:26](=[C:25]3[C:20]=1[CH:21]=[CH:22][CH:23]=[CH:24]3)[CH:13]=[CH:14][CH:15]=[CH:16]2)=[O:11]
|
Name
|
|
Quantity
|
460 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
175 μL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=NC(=C3C=CC=CC3=C12)CN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the reaction crude
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography over silica eluting with a gradient of CH2Cl2 to 1% MeOH/99% CH2Cl2
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |